alpha-Amylcinnamaldehyde

Description

alpha-Amyl cinnamaldehyde has a jasmine-like odor and is a widely used synthetic fragrance & suspected allergen. It is used in allergenic testing.

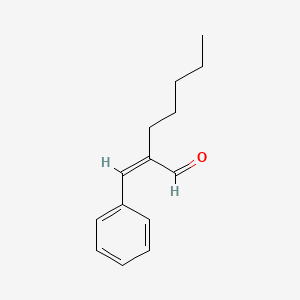

Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-benzylideneheptanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11-12H,2-3,5,10H2,1H3/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKKIXGYKWDQSV-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=CC1=CC=CC=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C(=C/C1=CC=CC=C1)/C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001044960 | |

| Record name | Alpha-Amylcinnamaldehyde, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Solid, Pale yellowish liquid, strong floral odour suggestive of jasmine | |

| Record name | Heptanal, 2-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentyl-3-phenyl-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | alpha-Amylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

284 °C, 287.00 to 290.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | alpha-Amyl cinnamaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | The Good Scents Company Information System | |

| Record name | 2-Pentyl-3-phenyl-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in acetone, carbon tetrachloride, Soluble in 6 volumes of 80% alcohol, Insoluble in water, insoluble in water, miscible (in ethanol) | |

| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430 | |

| Record name | alpha-Amyl cinnamaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430 | |

| Record name | alpha-Amylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9711 g/cu m at 20 °C, 0.962-0.969 | |

| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430 | |

| Record name | alpha-Amyl cinnamaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430 | |

| Record name | alpha-Amylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

Clear, yellow, oily liquid | |

CAS No. |

122-40-7, 101365-33-7 | |

| Record name | alpha-Amyl cinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Amylcinnamaldehyde, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101365337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Amyl cinnamaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Heptanal, 2-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alpha-Amylcinnamaldehyde, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylideneheptanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-AMYLCINNAMALDEHYDE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06T2G22P2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Amyl cinnamaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Pentyl-3-phenyl-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

80 °C | |

| Record name | 2-Pentyl-3-phenyl-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Mechanism of Action of alpha-Amylcinnamaldehyde in Skin Sensitization

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

alpha-Amylcinnamaldehyde (ACA), also known as amyl cinnamal, is a widely used fragrance ingredient with a characteristic floral scent. Despite its widespread use, it is recognized as a skin sensitizer (B1316253) in susceptible individuals. Understanding its mechanism of action is critical for accurate risk assessment and the development of safer alternatives. This technical guide provides a detailed examination of the ACA-induced skin sensitization cascade, framed within the Adverse Outcome Pathway (AOP) model. We present quantitative data from key in chemico, in vitro, and in vivo assays, detail the experimental protocols for these assays, and provide visualizations of the core biological pathways and experimental workflows. The evidence suggests that this compound acts as a pro-hapten, requiring metabolic activation to elicit a significant sensitization response, highlighting the complexities in assessing the sensitization potential of molecules with low intrinsic reactivity.

The Adverse Outcome Pathway (AOP) for Skin Sensitization

The process of skin sensitization is best understood as a sequence of causally linked events, as described by the AOP framework developed by the Organisation for Economic Co-operation and Development (OECD). The AOP for skin sensitization consists of four key events (KEs) that begin with a molecular interaction and culminate in an adverse health outcome[1][2].

-

Key Event 1 (KE1) - Molecular Initiating Event (MIE): The process begins when a small, chemically reactive substance (a hapten) covalently binds to skin proteins. For substances that are not intrinsically reactive (pro-haptens), this step requires metabolic or abiotic activation to form a reactive hapten[3].

-

Key Event 2 (KE2) - Keratinocyte Activation: The modified proteins or the chemical itself can induce stress signaling pathways in keratinocytes, the primary cells of the epidermis. This leads to the upregulation of inflammatory mediators and cytoprotective genes[4].

-

Key Event 3 (KE3) - Dendritic Cell Activation: Following signals from keratinocytes, resident dendritic cells (DCs) become activated. They process the haptenated proteins and upregulate co-stimulatory surface markers (e.g., CD54, CD86) before migrating from the epidermis[1].

-

Key Event 4 (KE4) - T-Cell Proliferation: Activated dendritic cells migrate to the local lymph nodes, where they present the hapten-protein complex to naive T-cells. This interaction triggers the proliferation and differentiation of allergen-specific T-cells, establishing immunological memory[4].

The adverse outcome is Allergic Contact Dermatitis (ACD), an inflammatory skin reaction that occurs upon re-exposure to the same or a cross-reactive chemical.

Figure 1: Adverse Outcome Pathway for this compound Skin Sensitization.

Mechanistic Data for this compound

The sensitization potential of ACA can be dissected by examining its activity at each key event in the AOP, using data from validated alternative and in vivo test methods.

Key Event 1: Protein Reactivity (DPRA)

The Direct Peptide Reactivity Assay (DPRA) measures the intrinsic reactivity of a chemical with model synthetic peptides containing either cysteine or lysine (B10760008), mimicking the MIE of haptenation. Results for ACA show very low reactivity.

Interpretation: The low peptide depletion suggests that ACA is not a strong direct-acting hapten. This profile is characteristic of either a very weak sensitizer or a pro-hapten that requires activation to become significantly reactive.

Key Event 2: Keratinocyte Activation (KeratinoSens™)

The KeratinoSens™ assay measures the activation of the Keap1-Nrf2 antioxidant/electrophile response element (ARE) pathway in human keratinocytes, a key event in the cellular stress response to sensitizers.

Interpretation: While specific EC1.5 data for ACA is not publicly available, related aldehydes like cinnamaldehyde (B126680) are potent activators of this pathway. The need for metabolic activation may influence ACA's potency in this cell-based system, which has some, but limited, metabolic capability.

Key Event 3: Dendritic Cell Activation (h-CLAT)

The human Cell Line Activation Test (h-CLAT) assesses a chemical's ability to activate dendritic cells by measuring the upregulation of CD86 and CD54 surface markers on THP-1 cells.

Interpretation: The negative result in the h-CLAT is significant. It suggests that ACA, in its native form and under the metabolic conditions of the THP-1 cell culture, is unable to induce the dendritic cell activation necessary to propagate the sensitization cascade[4]. This finding further supports the hypothesis that ACA is a pro-hapten, requiring a more robust metabolic system (present in skin and liver) to become an effective sensitizer.

Key Event 4 & Adverse Outcome: T-Cell Proliferation (LLNA)

The murine Local Lymph Node Assay (LLNA) is an in vivo model that measures the proliferation of lymphocytes in the draining lymph nodes following topical application of a test chemical. The result is used to calculate an EC3 value—the concentration required to induce a 3-fold stimulation index—which is a well-established measure of sensitization potency.

Interpretation: The positive LLNA result, with an EC3 value of 7.6%, categorizes ACA as a skin sensitizer[5][6]. This in vivo result contrasts with the in chemico (DPRA) and in vitro (h-CLAT) findings. The discrepancy strongly implies that metabolic activation of ACA occurs in the murine skin, leading to the formation of a potent hapten that completes the AOP cascade, resulting in T-cell proliferation.

Summary of Quantitative Mechanistic Data

| Key Event (AOP) | Assay | Parameter | Result for this compound | Potency Classification |

| KE1: Protein Binding | Direct Peptide Reactivity Assay (DPRA) | Cysteine Depletion | 0.6% | Low / No Reactivity |

| Lysine Depletion | 3.9% | Low / No Reactivity | ||

| KE2: Keratinocyte Activation | KeratinoSens™ | EC1.5 (µM) | Data Not Available | - |

| KE3: Dendritic Cell Activation | human Cell Line Activation Test (h-CLAT) | Prediction | Negative[4] | Non-sensitizer |

| KE4: T-Cell Proliferation | Local Lymph Node Assay (LLNA) | EC3 (% concentration) | 7.6%[5] | Weak / Moderate Sensitizer |

Core Signaling Pathway: Keap1-Nrf2 Activation

A central mechanism for Key Event 2 (Keratinocyte Activation) is the induction of the Keap1-Nrf2 signaling pathway. This pathway acts as a cellular sensor for electrophilic and oxidative stress.

-

Basal State: Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its repressor, Keap1, which facilitates its continuous degradation.

-

Activation: Electrophilic chemicals, such as activated ACA, can covalently modify reactive cysteine residues on Keap1. This modification changes Keap1's conformation, preventing it from binding to Nrf2.

-

Response: Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This initiates the transcription of a battery of cytoprotective and anti-inflammatory genes, which serves as a key stress signal recognized by the immune system[7][8].

Figure 2: Activation of the Keap1-Nrf2 pathway by an electrophilic sensitizer.

Detailed Experimental Protocols

Direct Peptide Reactivity Assay (DPRA)

-

Objective: To quantify the reactivity of a test chemical with synthetic peptides as a model for protein haptenation (KE1).

-

Methodology:

-

Peptides: Synthetic heptapeptides containing a single central cysteine (Ac-RFAACAA-COOH) or lysine (Ac-RFAAKAA-COOH) are used.

-

Preparation: The cysteine peptide is prepared at a concentration of 0.667 mM in phosphate (B84403) buffer (pH 7.5). The lysine peptide is prepared at 0.667 mM in ammonium (B1175870) acetate (B1210297) buffer (pH 10.2). The test chemical (e.g., ACA) is prepared at a 100 mM concentration in a suitable solvent (e.g., acetonitrile).

-

Incubation: The test chemical solution is mixed with the peptide solutions at a 1:10 (cysteine) or 1:50 (lysine) molar ratio. A reference control containing only the peptide and solvent is prepared for each.

-

Reaction: The mixtures are incubated for 24 ± 1 hours at 25 ± 1°C with gentle shaking.

-

Analysis: Samples are analyzed using reverse-phase High-Performance Liquid Chromatography (HPLC) with a UV detector at 220 nm. The peak area of the remaining unreacted peptide is quantified.

-

Calculation: The percent peptide depletion is calculated for both cysteine and lysine peptides relative to the reference controls.

-

-

Prediction Model: The mean cysteine and lysine depletion is used to categorize the substance into reactivity classes (low, moderate, high). An average depletion of <6.38% is considered minimal reactivity.

KeratinoSens™ Assay

-

Objective: To measure the activation of the Keap1-Nrf2-ARE pathway in keratinocytes (KE2).

-

Methodology:

-

Cell Line: The KeratinoSens™ cell line, an immortalized human keratinocyte line (HaCaT) stably transfected with a luciferase reporter gene under the control of an ARE element, is used.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to attach for 24 hours.

-

Exposure: Cells are exposed to the test chemical at 12 different concentrations (typically ranging from 0.98 to 2000 µM) for 48 hours. Cinnamic aldehyde is used as a positive control.

-

Luciferase Measurement: After exposure, the cells are lysed, and a luciferase substrate is added. Luminescence is measured using a luminometer.

-

Cytotoxicity Assessment: In parallel plates, cell viability is measured using a cytotoxicity assay (e.g., MTT assay) to ensure that luciferase induction is not an artifact of toxicity.

-

Data Analysis: The fold induction of luciferase activity is calculated relative to solvent controls. A dose-response curve is generated.

-

-

Prediction Model: A chemical is classified as a sensitizer if: (i) the maximum fold induction (Imax) is statistically significant and ≥ 1.5-fold, (ii) the concentration needed for 1.5-fold induction (EC1.5) is < 1000 µM, and (iii) cell viability is >70% at the EC1.5 concentration. These criteria must be met in at least two of three independent experiments.

Figure 3: Experimental workflow for the KeratinoSens™ assay.

Human Cell Line Activation Test (h-CLAT)

-

Objective: To measure the upregulation of cell surface markers CD86 and CD54 on a monocytic cell line as a model for dendritic cell activation (KE3)[9].

-

Methodology:

-

Cell Line: The human monocytic leukemia cell line THP-1 is used.

-

Exposure: Cells are cultured in 24-well plates and exposed to at least 8 concentrations of the test chemical for 24 hours. 2,4-Dinitrochlorobenzene (DNCB) is used as a positive control.

-

Cell Staining: After exposure, cells are harvested and stained with fluorescently-labeled antibodies specific for CD86, CD54, and a corresponding isotype control. A viability dye (e.g., propidium (B1200493) iodide) is also added.

-

Flow Cytometry: The expression levels of the surface markers on the live cell population are quantified using a flow cytometer. The median fluorescence intensity (MFI) is recorded for each marker.

-

Data Analysis: The Relative Fluorescence Intensity (RFI) is calculated for both CD86 and CD54 for each concentration relative to the solvent control. Cell viability is also determined.

-

-

Prediction Model: A chemical is classified as a sensitizer if, in at least two of three independent experiments, the RFI for CD86 is ≥ 150% or the RFI for CD54 is ≥ 200% at a concentration where cell viability is ≥ 50%.

Local Lymph Node Assay (LLNA)

-

Objective: To measure lymphocyte proliferation in draining lymph nodes as an indicator of a sensitization response in vivo (KE4)[2].

-

Methodology:

-

Animals: Typically, CBA/Ca or CBA/J strain mice are used.

-

Application: The test chemical is applied topically to the dorsum of both ears of the mice for three consecutive days. A vehicle control group is also included. A minimum of three concentrations are tested.

-

Proliferation Measurement: On day 6, mice are injected intravenously with radiolabeled thymidine (B127349) (³H-methyl thymidine).

-

Node Excision: Several hours after injection, the mice are euthanized, and the draining auricular lymph nodes are excised.

-

Sample Processing: A single-cell suspension of lymph node cells is prepared and the incorporated radioactivity is measured by β-scintillation counting. Results are expressed as disintegrations per minute (dpm) per mouse.

-

Calculation: A Stimulation Index (SI) is calculated for each dose group by dividing the mean dpm of the test group by the mean dpm of the vehicle control group.

-

-

Prediction Model: A chemical is classified as a sensitizer if the SI is ≥ 3 at one or more concentrations. The dose-response data is then used to calculate the EC3 value by linear interpolation, which represents the concentration that would produce an SI of 3.

References

- 1. alpha-amyl cinnamaldehyde, 122-40-7 [thegoodscentscompany.com]

- 2. cefic-lri.org [cefic-lri.org]

- 3. researchgate.net [researchgate.net]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Alpha-Amyl Cinnamic Aldehyde Online | Alpha-Amyl Cinnamic Aldehyde Manufacturer and Suppliers [scimplify.com]

- 7. researchgate.net [researchgate.net]

- 8. iivs.org [iivs.org]

- 9. CAS 122-40-7: Amylcinnamaldehyde | CymitQuimica [cymitquimica.com]

Physicochemical Properties of Alpha-Amylcinnamaldehyde for Formulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-amylcinnamaldehyde (ACA), also known as 2-(phenylmethylene)heptanal, is an alpha,beta-unsaturated aldehyde commonly used as a fragrance and flavoring agent. Its characteristic jasmine-like scent has led to its widespread use in cosmetics, perfumes, and food products. For formulation scientists and drug development professionals, a thorough understanding of its physicochemical properties is paramount for ensuring the stability, efficacy, and safety of any formulation containing this compound. This guide provides an in-depth overview of the core physicochemical properties of this compound, details relevant experimental protocols for its characterization, and offers insights into its formulation considerations.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) or excipient is fundamental to formulation development. These properties dictate the compound's behavior in various solvents and matrices, its absorption characteristics, and the overall stability of the final product. The key physicochemical parameters for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H18O |

| Molecular Weight | 202.30 g/mol |

| Appearance | Pale yellow to yellow liquid |

| Odor | Floral, jasmine-like |

| Boiling Point | 287-289 °C (at 760 mmHg) |

| Melting Point | < 25 °C |

| Density | 0.962 - 0.972 g/cm³ at 20°C |

| Vapor Pressure | 0.001 mmHg at 25°C |

| LogP (Octanol/Water Partition Coefficient) | 4.5 - 4.7 |

| Water Solubility | 141.1 mg/L at 25°C (practically insoluble) |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, and oils |

| Refractive Index | 1.554 - 1.559 at 20°C |

Experimental Protocols

The accurate determination of physicochemical properties is crucial. Below are detailed methodologies for key experiments cited in the characterization of this compound.

1. Determination of Octanol-Water Partition Coefficient (LogP) - Shake Flask Method (OECD Guideline 107)

The shake flask method is a standard technique for determining the LogP of a substance. It directly measures the distribution of the analyte between n-octanol and water.

-

Materials: this compound, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), separatory funnels, analytical balance, UV-Vis spectrophotometer or HPLC system, mechanical shaker.

-

Procedure:

-

Prepare a stock solution of this compound in n-octanol.

-

Add a known volume of the stock solution to a separatory funnel containing a known volume of water.

-

Seal the funnel and shake it vigorously for a predetermined period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached.

-

Allow the two phases (n-octanol and water) to separate completely.

-

Carefully collect samples from both the n-octanol and water phases.

-

Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

-

2. Determination of Aqueous Solubility (Flask Method - OECD Guideline 105)

This method determines the saturation solubility of a substance in water at a specific temperature.

-

Materials: this compound, distilled or deionized water, constant temperature water bath with shaker, analytical balance, centrifuge, filtration apparatus (e.g., syringe filters), analytical instrument (HPLC or UV-Vis).

-

Procedure:

-

Add an excess amount of this compound to a known volume of water in a flask.

-

Place the flask in a constant temperature shaker bath (e.g., 25°C) and agitate for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow any undissolved material to settle.

-

To remove undissolved particles, centrifuge and/or filter the solution.

-

Analyze the clear aqueous solution to determine the concentration of dissolved this compound using a validated analytical method.

-

The determined concentration represents the aqueous solubility of the compound at that temperature.

-

Formulation Considerations

The physicochemical properties of this compound present several challenges and opportunities in formulation:

-

Low Water Solubility: Its very low aqueous solubility (141.1 mg/L) makes it unsuitable for simple aqueous-based formulations. To incorporate it into aqueous systems, formulation strategies such as emulsification, microencapsulation, or the use of co-solvents and surfactants are necessary.

-

High LogP: The high LogP value (4.5 - 4.7) indicates that this compound is highly lipophilic. This suggests excellent solubility in oils and lipids, making it ideal for oleaginous formulations, emulsions (oil-in-water), and lipid-based drug delivery systems. This property also suggests a high potential for skin penetration, which is a key consideration in topical and transdermal formulations.

-

Liquid State at Room Temperature: As a liquid at room temperature, it can be readily incorporated into liquid and semi-solid formulations like creams, lotions, and ointments without the need for dissolution of a solid, simplifying the manufacturing process.

-

Chemical Stability: As an unsaturated aldehyde, this compound can be susceptible to oxidation. Formulations should be designed to protect it from atmospheric oxygen and light. The inclusion of antioxidants and the use of air-tight, opaque packaging are recommended to ensure long-term stability.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of this compound for formulation development.

The Synthesis of alpha-Amylcinnamaldehyde via Aldol Condensation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Amylcinnamaldehyde, a key aroma chemical prized for its characteristic jasmine-like scent, is synthesized industrially through the aldol (B89426) condensation of benzaldehyde (B42025) and heptanal (B48729). This technical guide provides an in-depth overview of this important organic transformation. It details the underlying reaction mechanism, explores the impact of various catalysts and reaction conditions on product yield and selectivity, and outlines comprehensive experimental protocols. Quantitative data from multiple studies are systematically presented to allow for effective comparison. Furthermore, this guide illustrates the core chemical pathways and experimental workflows using detailed diagrams to enhance understanding for researchers and professionals in the chemical and pharmaceutical industries.

Introduction

This compound, also known as 2-benzylideneheptanal (B7762119) or jasminaldehyde, is a widely used fragrance ingredient in a variety of consumer products, including perfumes, soaps, detergents, and cosmetics.[1][2] Its synthesis is a classic example of a crossed aldol condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[3][4] The reaction involves the base-catalyzed condensation of benzaldehyde with heptanal (n-heptaldehyde).[1] This guide will provide a detailed exploration of the synthesis of this compound, focusing on the practical aspects of experimental design and optimization.

Reaction Mechanism and Stoichiometry

The synthesis of this compound proceeds via a base-catalyzed aldol condensation mechanism.[5] The overall reaction is as follows:

C₆H₅CHO + CH₃(CH₂)₅CHO → C₆H₅CH=C(C₅H₁₁)CHO + H₂O

Benzaldehyde + Heptanal → this compound + Water

The reaction mechanism involves the following key steps:

-

Enolate Formation: A base, typically a hydroxide (B78521) ion (OH⁻) from a catalyst like sodium hydroxide or potassium hydroxide, abstracts an acidic α-hydrogen from heptanal to form a resonance-stabilized enolate ion.[6]

-

Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of benzaldehyde.[6]

-

Aldol Addition: This attack forms a β-hydroxy aldehyde intermediate, also known as an aldol adduct.

-

Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the final α,β-unsaturated aldehyde, this compound. This dehydration is driven by the formation of a stable conjugated system.[4]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound, representing both a general procedure and a specific example from the literature.

General Laboratory-Scale Synthesis Protocol

This protocol outlines a standard procedure for the synthesis of this compound in a laboratory setting.

Materials:

-

Benzaldehyde

-

Heptanal

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (or other suitable solvent like ethylene (B1197577) glycol)[1]

-

Diethyl ether (for extraction)

-

Saturated sodium bisulfite solution

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Acetic acid (for neutralization)[7]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the calculated amount of base catalyst (e.g., NaOH) in the chosen solvent (e.g., ethanol).

-

Addition of Reactants: To the stirred solution, add benzaldehyde and heptanal. A molar excess of benzaldehyde is often used to minimize the self-condensation of heptanal.[8] The heptanal is typically added dropwise to the mixture of benzaldehyde and the catalyst solution.

-

Reaction: The reaction mixture is stirred at a controlled temperature, which can range from room temperature to elevated temperatures (e.g., 60-80 °C), for a period of several hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess base by adding acetic acid.[7]

-

Transfer the mixture to a separatory funnel and add water and an organic solvent like diethyl ether for extraction.

-

Separate the organic layer. The aqueous layer may be extracted again with the organic solvent to maximize product recovery.

-

Wash the combined organic layers with water and then with a saturated sodium bisulfite solution to remove any unreacted benzaldehyde.[9]

-

Wash again with water and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to obtain pure this compound.[7]

-

Example Protocol with Cetyltrimethylammonium Bromide (CTAB) as a Phase Transfer Catalyst

This protocol describes a greener synthesis approach using a phase transfer catalyst.

Materials:

-

Benzaldehyde

-

n-Heptanal

-

Sodium Hydroxide (NaOH)

-

Cetyltrimethylammonium Bromide (CTAB)

-

Water

Procedure:

-

Equimolar quantities of benzaldehyde and n-heptanal are mixed with an aqueous solution of NaOH and 0.1M CTAB.[10]

-

The reaction mixture is stirred at 30°C for 3 hours and 30 minutes.[10]

-

The progress of the reaction is monitored using TLC.[10]

-

Upon completion, the product is isolated. The use of a phase transfer catalyst facilitates the reaction between the aqueous and organic phases and can lead to higher selectivity for the desired cross-aldol product.[10]

Quantitative Data on Synthesis

The yield of this compound is influenced by various factors including the choice of catalyst, solvent, temperature, and the molar ratio of reactants. The following tables summarize quantitative data from different studies.

| Catalyst | Solvent | Benzaldehyde:Heptanal Molar Ratio | Temperature (°C) | Heptanal Conversion (%) | Selectivity to α-Amylcinnamaldehyde (%) | Theoretical Yield (%) | Reference |

| Mg-Al mixed oxide (ESM 3:1) | Solvent-free | 2:1 | 100 | 70 | 66 | 46 | [8] |

| Various MgO catalysts | Solvent-free | 5:1 | 140 | >95 | ~78-80 | - | [8] |

Table 1: Comparison of different catalysts and conditions for the synthesis of this compound.

| Catalyst | Reusability Cycle | Yield (%) | Reference |

| Cetyltrimethylammonium Bromide | 1 | High | [10] |

| Cetyltrimethylammonium Bromide | 2 | High | [10] |

| Cetyltrimethylammonium Bromide | 3 | High | [10] |

| Cetyltrimethylammonium Bromide | 4 | High | [10] |

Table 2: Catalyst reusability in the synthesis of this compound.

Side Reactions and Purification

The primary side reaction in the synthesis of this compound is the self-condensation of heptanal , which leads to the formation of 2-pentyl-2-nonenal.[8] To minimize this, a molar excess of benzaldehyde is typically employed.[8] Another potential side reaction is the Cannizzaro reaction of benzaldehyde, especially under strong basic conditions, which produces benzyl (B1604629) alcohol and benzoic acid.

Purification of the crude product is crucial to obtain high-purity this compound. Common purification techniques include:

-

Washing: The crude product is washed with water to remove the base catalyst and other water-soluble impurities. A wash with a sodium bisulfite solution is effective in removing unreacted benzaldehyde.[9]

-

Extraction: Liquid-liquid extraction is used to separate the product from the aqueous reaction mixture.

-

Distillation: Fractional distillation under reduced pressure is the most common method for purifying the final product, separating it from unreacted starting materials and byproducts.[7]

Visualizing the Process

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for this compound synthesis.

Logical Relationship of Reaction Parameters

Caption: Influence of reaction parameters on synthesis outcomes.

Conclusion

The synthesis of this compound via aldol condensation is a well-established and industrially significant process. A thorough understanding of the reaction mechanism, the influence of various experimental parameters, and appropriate purification techniques is essential for maximizing product yield and purity. This guide has provided a comprehensive overview of these aspects, supported by quantitative data and detailed protocols, to serve as a valuable resource for researchers and professionals in the field. Future research may continue to focus on the development of more sustainable and efficient catalytic systems to further optimize this important synthesis.

References

- 1. alpha-amyl cinnamaldehyde, 122-40-7 [thegoodscentscompany.com]

- 2. alpha-amyl cinnamaldehyde, 122-40-7 [perflavory.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alpha-Amyl Cinnamic Aldehyde (CAS 122-40-7) - Synthetic Aromatic Aldehyde for Fine Fragrance — Scentspiracy [scentspiracy.com]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

α-Amylcinnamaldehyde: A Technical Guide to its Biological Activity and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Amylcinnamaldehyde (ACA) is a widely used fragrance ingredient and flavoring agent.[1][2] While valued for its characteristic jasmine-like scent, its primary biological activity of concern is skin sensitization.[3][4] This technical guide provides an in-depth analysis of the known biological activities and cellular effects of ACA, with a strong focus on the mechanisms and experimental evaluation of its skin sensitization potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. Due to limited direct data on other biological activities of ACA, this guide also explores the well-documented effects of the structurally related compound, cinnamaldehyde (B126680), to highlight potential areas for future research.

Physicochemical Properties

This compound (CAS No. 122-40-7) is a pale yellow, oily liquid with a floral odor.[2][5] It is soluble in alcohol and fixed oils but insoluble in water.[5] ACA is relatively unstable and susceptible to oxidation, often requiring the addition of antioxidants for stabilization.[6][7]

Primary Biological Activity: Skin Sensitization

The most extensively studied biological effect of this compound is its potential to cause skin sensitization, an allergic contact dermatitis reaction.[3][4] It is classified as a weak skin sensitizer (B1316253).[4] The mechanism of skin sensitization is a complex process that can be described by an Adverse Outcome Pathway (AOP), which involves a series of key events.

Molecular Initiating Event: Haptenation

The process of skin sensitization by small molecules like ACA is initiated by their ability to act as haptens. Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. ACA, being an α,β-unsaturated aldehyde, is electrophilic and can covalently bind to nucleophilic amino acid residues (like cysteine and lysine) on skin proteins. This process, known as haptenation, forms a hapten-protein conjugate that is recognized as foreign by the immune system.[8]

Cellular Effects and Signaling Pathways

The hapten-protein complexes are subsequently processed by skin-resident immune cells, primarily dendritic cells (DCs), leading to their activation and maturation. This activation involves the upregulation of co-stimulatory molecules like CD86.[9][10] Activated DCs then migrate to the draining lymph nodes to present the antigen to T-lymphocytes, initiating a T-cell-mediated immune response.[3] The physiologic effect of ACA is reported to involve increased histamine (B1213489) release and cell-mediated immunity.[11]

While direct evidence for ACA's effect on specific signaling pathways is limited, the structurally similar compound cinnamaldehyde has been shown to activate the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[12][13] This pathway is a major regulator of cellular responses to electrophilic and oxidative stress.[14] Activation of this pathway in keratinocytes is considered a key event in the skin sensitization AOP.[14][15] It is plausible that ACA, as an electrophile, may also trigger this pathway.

Quantitative Toxicological Data

The sensitizing potential of this compound has been quantified in various studies.

| Parameter | Value | Assay | Reference |

| No Expected Sensitization Induction Level (NESIL) | 23000 µg/cm² | [4] | |

| EC3 Value (Concentration for a 3-fold stimulation index) | 7.6% (1900 µg/cm²) | Murine Local Lymph Node Assay (LLNA) | |

| Oral LD50 (Rat) | 3730 mg/kg | Acute Oral Toxicity | [6][7] |

Experimental Protocols for Skin Sensitization Assessment

A number of in chemico, in vitro, and in vivo assays are utilized to evaluate the skin sensitization potential of chemicals like ACA. These assays are designed to assess the key events in the skin sensitization AOP.

In Chemico: Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that assesses the first key event of the skin sensitization AOP: protein reactivity.[8][16] It measures the depletion of synthetic peptides containing cysteine or lysine (B10760008) following incubation with the test chemical.[17][18]

Methodology:

-

Preparation: Solutions of synthetic heptapeptides containing either cysteine or lysine are prepared in a suitable buffer. The test chemical, a positive control (e.g., cinnamaldehyde), and a negative control are prepared in an appropriate solvent (e.g., acetonitrile).[17]

-

Incubation: The test chemical is incubated with the cysteine and lysine peptide solutions for 24 hours at 25°C.[17]

-

Analysis: The concentration of the remaining peptides is quantified using high-performance liquid chromatography (HPLC) with UV detection at 220 nm.[8]

-

Data Interpretation: The percentage of peptide depletion is calculated. A prediction model based on the depletion of cysteine and lysine peptides is used to classify the reactivity of the test chemical.[17]

In Vitro: KeratinoSens™ Assay

The KeratinoSens™ assay is an in vitro method that addresses the second key event in the skin sensitization AOP: keratinocyte activation.[14][15] It utilizes a human keratinocyte cell line (HaCaT) stably transfected with a luciferase reporter gene under the control of the antioxidant response element (ARE).[1][19]

Methodology:

-

Cell Culture: The KeratinoSens™ cell line is cultured in 96-well plates.[20]

-

Exposure: The cells are exposed to a range of concentrations of the test chemical for 48 hours.[19]

-

Luminescence Measurement: After exposure, the cells are lysed, and the luciferase activity is measured using a luminometer.[19]

-

Viability Assay: A parallel plate is used to assess cell viability using a method like the MTT assay.[1]

-

Data Interpretation: A chemical is considered a sensitizer if it induces a statistically significant and dose-dependent increase in luciferase expression above a certain threshold (e.g., 1.5-fold induction) at concentrations that are not cytotoxic.[19][20]

In Vitro: U-SENS™ Assay

The U-SENS™ assay is an in vitro method that addresses the third key event in the skin sensitization AOP: dendritic cell activation.[9][10] It uses the human myeloid U937 cell line as a surrogate for dendritic cells and measures the upregulation of the CD86 cell surface marker.[9][21]

Methodology:

-

Cell Culture and Exposure: U937 cells are cultured and exposed to various concentrations of the test chemical for 45 hours.[10]

-

Staining: The cells are then stained with a fluorescently labeled antibody specific for CD86.

-

Flow Cytometry: The expression of CD86 is quantified using flow cytometry.

-

Data Interpretation: A chemical is classified as a sensitizer if it induces a significant increase in CD86 expression above a defined threshold.

In Vivo: Murine Local Lymph Node Assay (LLNA)

The LLNA is the standard in vivo method for assessing skin sensitization potential.[3] It measures the proliferation of lymphocytes in the draining lymph nodes following topical application of a test substance to the ears of mice.[22]

Methodology:

-

Animal Dosing: A group of mice is treated by topically applying different concentrations of the test substance to the dorsum of both ears for three consecutive days. A vehicle control group and a positive control group are also included.[22][23]

-

Lymphocyte Proliferation Measurement: On day 6, the mice are injected intravenously with a radiolabeled nucleotide (e.g., ³H-methyl thymidine) or a non-radioactive alternative like BrdU.[3][22]

-

Lymph Node Excision: After a few hours, the mice are euthanized, and the draining auricular lymph nodes are excised and pooled for each animal.[22]

-

Analysis: A single-cell suspension is prepared from the lymph nodes, and the incorporation of the labeled nucleotide is measured. The proliferation is expressed as a Stimulation Index (SI), which is the ratio of proliferation in the treated group to that in the vehicle control group.[3]

-

Data Interpretation: A substance is classified as a sensitizer if the SI is greater than or equal to 3.[3][24]

Potential Biological Activities: Insights from Cinnamaldehyde

While direct evidence for other biological activities of this compound is scarce, the structurally related compound, cinnamaldehyde, has been extensively studied and shown to possess a range of pharmacological effects. These findings suggest potential avenues for future research on ACA.

Anti-inflammatory Activity

Cinnamaldehyde has demonstrated significant anti-inflammatory properties. It can inhibit the activation of the pro-inflammatory transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[25][26] This inhibition can occur through the suppression of IκBα degradation and by modulating upstream signaling kinases like NIK/IKK, ERK, and p38 MAPK.[25][27] Cinnamaldehyde has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[28][29][30]

Antioxidant Activity

The antioxidant effects of cinnamaldehyde are largely attributed to its ability to activate the Nrf2 signaling pathway.[12][13][31] Activation of Nrf2 leads to the upregulation of a battery of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase, thereby protecting cells from oxidative stress.[13][32]

Conclusion and Future Directions

The primary and well-established biological activity of this compound is its capacity to act as a weak skin sensitizer. The mechanisms underlying this effect are initiated by haptenation, followed by the activation of keratinocytes and dendritic cells, ultimately leading to a T-cell-mediated immune response. A suite of validated in chemico, in vitro, and in vivo methods are available for the robust assessment of this endpoint.

While there is a lack of direct evidence for other pharmacological activities of ACA, the known anti-inflammatory and antioxidant effects of the structurally similar compound, cinnamaldehyde, provide a strong rationale for further investigation. Future research should aim to determine if ACA can modulate key signaling pathways such as NF-κB and Nrf2. Elucidating the broader biological activity profile of ACA is crucial for a comprehensive understanding of its effects on human health, beyond its role as a fragrance allergen. Such studies could potentially uncover novel therapeutic applications for this widely used compound.

References

- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. Local lymph node assay - Wikipedia [en.wikipedia.org]

- 4. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 5. This compound | 122-40-7 [chemicalbook.com]

- 6. alpha-amyl cinnamaldehyde, 122-40-7 [thegoodscentscompany.com]

- 7. alpha-amyl cinnamaldehyde, 122-40-7 [thegoodscentscompany.com]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 9. U-SENS™ Skin Sensitization Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 10. U-SENS™ - Myeloid U937 Skin Sensitisation Test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 11. This compound, (E)- | C14H18O | CID 1623625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Fragrant unsaturated aldehydes elicit activation of the Keap1/Nrf2 system leading to the upregulation of thioredoxin expression and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Cinnamon-Derived Dietary Factor Cinnamic Aldehyde Activates the Nrf2-Dependent Antioxidant Response in Human Epithelial Colon Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. KeratinoSens assay for the testing of skin sensitizers | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 15. A brief introduction to the KeratinoSens™ assay - Gentronix [gentronix.co.uk]

- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 17. sensitization-test.com [sensitization-test.com]

- 18. Direct Peptide Reactivity Assay (DPRA) | Gentronix [gentronix.co.uk]

- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 20. iivs.org [iivs.org]

- 21. The Myeloid U937 Skin Sensitization Test (U-SENS) addresses the activation of dendritic cell event in the adverse outcome pathway for skin sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. mds-usa.com [mds-usa.com]

- 24. downloads.regulations.gov [downloads.regulations.gov]

- 25. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Cinnamaldehyde inhibits cytokine storms induced by the ORF3a protein of SARS-CoV-2 via ROS-elimination in activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Anti-inflammatory and tissue repair effect of cinnamaldehyde and nano cinnamaldehyde on gingival fibroblasts and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Cinnamaldehyde enhances Nrf2 nuclear translocation to upregulate phase II detoxifying enzyme expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) of alpha-Amylcinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for α-amylcinnamaldehyde, a widely used fragrance ingredient. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This information is crucial for quality control, structural elucidation, and the development of new formulations.

Chemical Structure and Properties

-

IUPAC Name: 2-Benzylideneheptanal[1]

-

CAS Number: 122-40-7[1]

-

Molecular Formula: C₁₄H₁₈O[1]

-

Molecular Weight: 202.29 g/mol [1]

Spectroscopic Data Summary

The following sections summarize the expected spectroscopic data for α-amylcinnamaldehyde. While experimental spectra are referenced in databases such as PubChem and the Spectral Database for Organic Compounds (SDBS), publicly available, fully assigned peak lists are limited. The data presented here is a consolidation of predicted values and characteristic spectral features for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for α-Amylcinnamaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |

| ~9.5 | s | 1H | Aldehydic proton (-CHO) |

| ~7.3 - 7.5 | m | 5H | Aromatic protons (C₆H₅) |

| ~6.8 | s | 1H | Vinylic proton |

| ~2.4 | t | 2H | Methylene protons (α to C=C) |

| ~1.3 - 1.5 | m | 4H | Methylene protons of amyl group |

| ~1.2 - 1.3 | m | 2H | Methylene protons of amyl group |

| ~0.9 | t | 3H | Terminal methyl proton (-CH₃) |

Note: Predicted chemical shifts and multiplicities are based on typical values for similar functional groups.

Table 2: Predicted ¹³C NMR Data for α-Amylcinnamaldehyde

| Chemical Shift (δ) ppm | Provisional Assignment |

| ~195 | Aldehydic carbonyl carbon (C=O) |

| ~150 | Vinylic carbon (α to phenyl) |

| ~140 | Vinylic carbon (β to phenyl) |

| ~135 | Aromatic quaternary carbon |

| ~128 - 130 | Aromatic CH carbons |

| ~32 | Methylene carbon of amyl group |

| ~30 | Methylene carbon of amyl group |

| ~29 | Methylene carbon (α to C=C) |

| ~22 | Methylene carbon of amyl group |

| ~14 | Terminal methyl carbon (-CH₃) |

Note: Predicted chemical shifts are based on typical values for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorptions for α-Amylcinnamaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2955, 2928, 2857 | Strong | Aliphatic C-H stretch |

| ~2820, ~2720 | Medium | Aldehydic C-H stretch (Fermi resonance) |

| ~1685 | Strong | C=O stretch (conjugated aldehyde) |

| ~1625 | Medium | C=C stretch |

| ~1495, 1450 | Medium | Aromatic C=C in-ring stretch |

| ~750, ~695 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Expected Mass Spectrometry Fragmentation for α-Amylcinnamaldehyde

| m/z | Proposed Fragment Ion |

| 202 | [M]⁺ (Molecular Ion) |

| 201 | [M-H]⁺ |

| 173 | [M-CHO]⁺ |

| 145 | [M-C₄H₉]⁺ (loss of butyl radical via α-cleavage) |

| 131 | [C₁₀H₁₁]⁺ |

| 105 | [C₇H₅O]⁺ (benzoyl cation) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of α-amylcinnamaldehyde (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded on a Fourier transform NMR spectrometer, for example, at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

For a liquid sample like α-amylcinnamaldehyde, the IR spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The plates are then mounted in a sample holder and placed in the beam of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI). A dilute solution of α-amylcinnamaldehyde in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) is injected into the GC. The compound is separated from the solvent and any impurities on the GC column and then introduced into the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of α-amylcinnamaldehyde.

References

In Vitro Metabolism and Degradation Pathways of alpha-Amylcinnamaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism and degradation pathways of alpha-Amylcinnamaldehyde (α-ACA), a widely used fragrance ingredient. Understanding the metabolic fate of α-ACA is crucial for assessing its safety and potential for drug interactions. This document summarizes the expected metabolic transformations based on current scientific understanding of cinnamaldehyde (B126680) derivatives, outlines detailed experimental protocols for in vitro assessment, and presents data in a clear, structured format for easy interpretation.

Introduction to this compound

This compound (CAS No. 122-40-7) is a synthetic aromatic aldehyde characterized by a floral, jasmine-like scent.[1] It is extensively used in perfumes, cosmetics, soaps, and detergents.[2][3] Structurally, it is a derivative of cinnamaldehyde with an amyl group attached to the alpha-carbon of the propenal moiety. This structural feature influences its physicochemical properties and its interaction with metabolic enzymes. The metabolism of aromatic aldehydes is a key determinant of their biological activity and potential toxicity.

Predicted In Vitro Metabolic Pathways

While specific comprehensive studies on the in vitro metabolism of this compound are not extensively detailed in publicly available literature, the metabolic pathways can be reliably predicted based on the well-documented metabolism of cinnamaldehyde and other similar aromatic aldehydes.[4][5] The primary metabolic transformations are expected to involve oxidation and reduction of the aldehyde group, catalyzed by enzymes present in hepatic subcellular fractions like liver S9 and microsomes.

The two principal metabolic pathways are:

-

Oxidation: The aldehyde moiety of α-ACA is susceptible to oxidation to the corresponding carboxylic acid, forming alpha-amylcinnamic acid. This reaction is primarily catalyzed by aldehyde dehydrogenases (ALDHs), which are abundant in the cytosolic fraction of liver cells.[6]

-

Reduction: The aldehyde group can also be reduced to the corresponding primary alcohol, yielding alpha-amylcinnamyl alcohol. This biotransformation is catalyzed by alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs), utilizing NADH or NADPH as cofactors.[7]

These pathways are crucial for the detoxification and elimination of the compound. The resulting metabolites, alpha-amylcinnamic acid and alpha-amylcinnamyl alcohol, are generally more polar than the parent compound, facilitating their excretion.

Quantitative Analysis of In Vitro Metabolism

The rate and extent of metabolite formation can be quantified through in vitro metabolic stability assays. These experiments typically involve incubating the test compound with a metabolically active system, such as liver S9 fractions or hepatocytes, and monitoring the disappearance of the parent compound and the appearance of metabolites over time.[8] The data from such studies can be used to calculate key pharmacokinetic parameters like intrinsic clearance (CLint).

Table 1: Illustrative Quantitative Data for the In Vitro Metabolism of this compound in Human Liver S9 Fraction

| Parameter | Value | Units | Method |

| Incubation Conditions | |||

| Substrate Concentration | 1 | µM | LC-MS/MS |

| S9 Protein Concentration | 1 | mg/mL | Bradford Assay |

| Incubation Time | 0, 5, 15, 30, 60 | min | - |

| Metabolic Stability | |||

| Half-life (t1/2) | 25 | min | First-order decay |

| Intrinsic Clearance (CLint) | 27.7 | µL/min/mg protein | In vitro t1/2 method |

| Metabolite Formation | |||

| Vmax (alpha-Amylcinnamic Acid) | 150 | pmol/min/mg protein | Michaelis-Menten kinetics |

| Km (alpha-Amylcinnamic Acid) | 10 | µM | Michaelis-Menten kinetics |

| Vmax (alpha-Amylcinnamyl Alcohol) | 75 | pmol/min/mg protein | Michaelis-Menten kinetics |

| Km (alpha-Amylcinnamyl Alcohol) | 20 | µM | Michaelis-Menten kinetics |

Detailed Experimental Protocols

This section provides a detailed methodology for conducting an in vitro metabolism study of this compound using liver S9 fractions. This protocol can be adapted for other in vitro systems like liver microsomes or hepatocytes.[9][10]

Objective

To determine the metabolic stability and identify the primary metabolites of this compound in a human liver S9 fraction fortified with appropriate cofactors.

Materials and Reagents

-

This compound (≥97% purity)

-

Pooled human liver S9 fraction

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Uridine diphosphate (B83284) glucuronic acid (UDPGA) (for Phase II assessment, if needed)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal standard (e.g., a structurally similar, stable compound)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

Experimental Workflow

Detailed Procedure

-

Preparation of Solutions:

-

Prepare a 100 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the pooled human liver S9 fraction on ice.

-

-

Incubation:

-

In a 96-well plate, combine the potassium phosphate buffer, liver S9 fraction (to a final concentration of 1 mg/mL), and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes with shaking.

-

Initiate the metabolic reaction by adding this compound to a final concentration of 1 µM.

-

Incubate the plate at 37°C with constant shaking.

-

-

Sampling and Reaction Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding three volumes of ice-cold acetonitrile containing a suitable internal standard.

-

The 0-minute time point is typically prepared by adding the quenching solution before the substrate.

-

-

Sample Processing:

-

Seal the plate and vortex thoroughly.

-

Centrifuge the plate at 4,000 x g for 20 minutes at 4°C to precipitate the protein.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound and its potential metabolites (alpha-amylcinnamic acid and alpha-amylcinnamyl alcohol).

-

Use appropriate chromatographic conditions to achieve separation of the parent compound and its metabolites.

-

Optimize mass spectrometry parameters for sensitive and specific detection.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining this compound versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (incubation volume / mg of S9 protein).

-

Quantify the formation of metabolites at each time point to determine the rate of formation.

-

Conclusion

The in vitro metabolism of this compound is predicted to proceed primarily through oxidation to alpha-amylcinnamic acid and reduction to alpha-amylcinnamyl alcohol. These pathways are consistent with the known metabolism of structurally related cinnamaldehyde derivatives. The provided experimental protocol offers a robust framework for quantitatively assessing these metabolic pathways using standard in vitro systems such as liver S9 fractions. The resulting data on metabolic stability and metabolite formation are essential for a comprehensive safety assessment and for predicting the in vivo pharmacokinetic behavior of this widely used fragrance ingredient. Further studies are warranted to confirm these predicted pathways and to fully characterize the enzymes involved in the biotransformation of this compound.

References

- 1. This compound | 122-40-7 [chemicalbook.com]

- 2. femaflavor.org [femaflavor.org]

- 3. Amylcinnamaldehyde | C14H18O | CID 31209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Therapeutic Roles of Cinnamaldehyde against Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aldehyde oxidase activity and inhibition in hepatocytes and cytosolic fractions from mouse, rat, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ALPHA-AMYLCINNAMYL ALCOHOL | 101-85-9 [chemicalbook.com]

- 8. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

The Interaction of alpha-Amylcinnamaldehyde with Biological Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between alpha-amylcinnamaldehyde (ACA) and biological membranes. Drawing upon available data for ACA and structurally related analogs, this document outlines the core biophysical interactions, proposes subsequent cellular signaling events, details relevant experimental methodologies, and presents quantitative data to support these findings. This guide is intended to serve as a resource for researchers investigating the mechanisms of skin sensitization, cellular toxicity, and the membrane-disrupting properties of small amphipathic molecules.

Executive Summary

This compound (ACA) is a widely used fragrance ingredient recognized as a skin sensitizer. The initiating event in its biological activity is the partitioning into and interaction with the cell membranes of epidermal keratinocytes. While direct biophysical studies on ACA are limited, data from close structural analogs, particularly alpha-hexylcinnamaldehyde (B145862) (HCA), indicate that it intercalates within the phospholipid bilayer. This insertion disrupts the ordered packing of lipid acyl chains, leading to a decrease in the cooperativity of the lipid phase transition and an overall increase in membrane fluidity. This membrane perturbation is hypothesized to be a trigger for subsequent cellular stress responses, including the activation of oxidative stress signaling pathways. This guide synthesizes the available quantitative data, provides detailed experimental protocols for studying such interactions, and uses pathway diagrams to visualize the proposed mechanisms of action.

Biophysical Interaction with the Lipid Bilayer

The primary interaction of ACA with a cell is its passive diffusion across the stratum corneum and subsequent partitioning into the plasma membranes of viable keratinocytes. As an amphipathic molecule with a lipophilic character (XlogP3-AA: 4.2), ACA readily inserts itself into the hydrophobic core of the lipid bilayer.

Effects on Membrane Structure and Fluidity

Studies on the structural analog α-hexylcinnamaldehyde (HCA) using Differential Scanning Calorimetry (DSC) on dimyristoylphosphatidylcholine (B1235183) (DMPC) model membranes have shown that these molecules intercalate among the phospholipid acyl chains.[1][2] This physical disruption has two main consequences:

-

Decreased Phase Transition Temperature (Tm): The presence of the aldehyde within the bilayer disrupts the van der Waals interactions between lipid tails, requiring less thermal energy to transition from the ordered gel phase to the disordered liquid-crystalline phase.

-